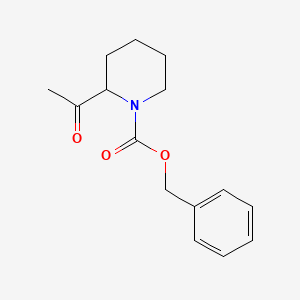

1-N-Cbz-2-acetylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

benzyl 2-acetylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-12(17)14-9-5-6-10-16(14)15(18)19-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3 |

InChI Key |

PKHMVCRLHTWZMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 N Cbz 2 Acetylpiperidine

Routes from Unprotected Piperidine (B6355638) Derivatives

The synthesis of 1-N-Cbz-2-acetylpiperidine can be envisioned to start from either 2-acetylpiperidine itself or from a more readily available precursor like piperidine-2-carboxylic acid. These routes necessitate two key transformations: the protection of the piperidine nitrogen and the introduction or modification of the C2 substituent.

N-Protection Strategies with the Benzyloxycarbonyl (Cbz) Group

The protection of the secondary amine of the piperidine ring is a critical first step in many synthetic sequences to avoid unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenolysis. acs.orgwikipedia.org

The standard procedure for N-protection with a Cbz group involves the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgcommonorganicchemistry.com This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (like sodium hydroxide (B78521) or sodium carbonate) and an organic solvent, or in an organic solvent with a tertiary amine base like triethylamine (B128534) or pyridine (B92270). acs.org The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of benzyl chloroformate, with the base serving to neutralize the hydrochloric acid byproduct. acs.org

For the synthesis of this compound starting from 2-acetylpiperidine, the N-protection would be a straightforward initial step. The general conditions for this transformation are summarized in the table below.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Benzyl chloroformate (Cbz-Cl) | Aq. NaOH or Na2CO3 | Dichloromethane/Water | 0 °C to r.t. | High |

| Benzyl chloroformate (Cbz-Cl) | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to r.t. | High |

| Benzyl N-succinimidyl carbonate (Cbz-OSu) | Triethylamine (Et3N) | Dichloromethane (DCM) | r.t. | High |

This table presents typical conditions for the N-Cbz protection of secondary amines and is expected to be applicable for 2-acetylpiperidine.

Functionalization of Piperidine Scaffolds

Starting from a simple piperidine derivative, the introduction of the acetyl group at the C2 position is a key challenge. One of the most versatile and reliable methods for the synthesis of ketones is the Weinreb ketone synthesis. wikipedia.orgmychemblog.com This method involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a Weinreb-Nahm amide (N-methoxy-N-methylamide). wikipedia.org The key advantage of this method is the stability of the tetrahedral intermediate formed, which prevents the common problem of over-addition to form a tertiary alcohol. wikipedia.orgmychemblog.com

A plausible synthetic route to this compound would, therefore, start from N-Cbz-pipecolic acid. This N-protected amino acid can be converted to the corresponding Weinreb-Nahm amide. The subsequent reaction of this amide with a methyl Grignard reagent (CH3MgBr) or methyllithium (B1224462) (CH3Li) would furnish the desired this compound.

The formation of the Weinreb amide from the carboxylic acid can be achieved using various coupling reagents. acs.org

| Coupling Reagent | Base | Solvent | Temperature | Typical Yield |

| 1,1'-Carbonyldiimidazole (CDI) | - | Tetrahydrofuran (THF) | r.t. | Good |

| HATU | DIPEA | Dimethylformamide (DMF) | r.t. | High |

| EDCI/HOBt | DIPEA | Dichloromethane (DCM) | 0 °C to r.t. | High |

This table presents typical conditions for the formation of Weinreb amides from carboxylic acids.

The subsequent addition of the methyl group to the Weinreb amide is typically carried out at low temperatures to ensure the stability of the chelated intermediate.

Approaches Involving Directed Acetylation or Carbonyl Introduction

Directing the acetylation to the C2 position of an N-Cbz protected piperidine is a more challenging task due to the relatively unactivated nature of the C-H bond. However, several methods for the functionalization of N-protected cyclic amines have been developed.

One potential strategy involves the formation of an enamine from an N-Cbz-piperidone, followed by acylation. For instance, N-Cbz-2-piperidone could be a potential precursor. However, the introduction of an acetyl group at the C3 position of a piperidone has been reported to be more common. acs.org

A more direct approach could involve the reaction of an N-Cbz-2-substituted piperidine where the substituent can be readily converted to an acetyl group. For example, the reaction of N-Cbz-2-cyanopiperidine with a methyl Grignard reagent can yield the corresponding ketone after hydrolysis of the intermediate imine. wiley-vch.de The synthesis of the starting N-Cbz-2-cyanopiperidine can be achieved from N-Cbz-2-piperidone.

Another approach is the reaction of an organocuprate reagent with an acid chloride. The reaction of methylcuprate with N-Cbz-pipecoloyl chloride could potentially yield this compound. Organocuprates are known to be less reactive than Grignard or organolithium reagents and often provide cleaner reactions with acid chlorides, avoiding over-addition. researchgate.netescholarship.org

Catalytic and Stereoselective Approaches to its Synthesis

The development of catalytic and stereoselective methods for the synthesis of substituted piperidines is a major focus of modern organic chemistry. rsc.org These methods offer the potential for more efficient and atom-economical routes to chiral piperidine derivatives.

While a direct catalytic asymmetric acetylation of N-Cbz-piperidine at the C2 position has not been widely reported, related transformations provide a basis for potential future developments. For example, palladium-catalyzed C-H activation has been used for the arylation of N-Cbz-piperidines. acs.org

A more established strategy for accessing enantiomerically enriched 2-substituted piperidines involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or cycloadditions. nih.govsioc-journal.cn For instance, the asymmetric hydrogenation of a suitably substituted pyridine precursor could provide a chiral piperidine that can then be converted to the target molecule.

Furthermore, biocatalysis offers a powerful tool for the stereoselective synthesis of chiral building blocks. uniovi.es Lipases have been used for the kinetic resolution of racemic piperidine derivatives, which could be a viable strategy to obtain an enantiomerically enriched precursor for the synthesis of chiral this compound. uniovi.es

A plausible stereoselective synthesis could start from a chiral pool material like (S)-pipecolic acid. N-protection with a Cbz group followed by conversion to the Weinreb amide and reaction with a methyl organometallic reagent would lead to (S)-1-N-Cbz-2-acetylpiperidine. The stereochemical integrity at the C2 position is generally maintained throughout this sequence.

| Starting Material | Key Transformation | Chiral Control |

| (S)-Pipecolic acid | Weinreb amide formation and Grignard addition | Substrate control |

| Substituted pyridine | Asymmetric hydrogenation | Chiral catalyst |

| Racemic 2-acetylpiperidine | Enzymatic kinetic resolution | Biocatalyst (e.g., lipase) |

This table outlines potential strategies for the stereoselective synthesis of this compound.

Insufficient Data Available for Specific Chemical Transformations of this compound

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Generating content for each specified subsection would require extrapolation from related but different chemical systems, which would violate the core instruction to focus exclusively on the named compound.

The following sections of the requested article could not be completed due to the absence of specific research findings:

Reactivity and Transformational Chemistry of 1 N Cbz 2 Acetylpiperidine

Reactions at the Acetyl Moiety

Reductions of the Ketone Functionality:While the reduction of α-amino ketones is a known transformation, specific studies focusing on the stereoselective reduction of the ketone in 1-N-Cbz-2-acetylpiperidine with detailed experimental data are not available.

To provide an accurate and authoritative article, direct evidence from peer-reviewed research is necessary. Without such sources, any generated content would be speculative and not meet the required standards of scientific accuracy.

Transformations Involving the Piperidine (B6355638) Nitrogen and Ring System

The reactivity of this compound is significantly influenced by the interplay between the N-Cbz protecting group and the acetyl substituent on the piperidine ring. These functionalities dictate the course of transformations at the nitrogen atom and within the heterocyclic core.

Deprotection of the N-Cbz Group

The removal of the N-benzyloxycarbonyl (Cbz) group is a pivotal step in the synthetic utility of this compound, unmasking the secondary amine for further functionalization. The choice of deprotection method is critical to ensure the integrity of the acetyl group and the piperidine ring. Several strategies are commonly employed for N-Cbz cleavage, each with distinct advantages and compatibilities with various functional groups. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenolysis: This is one of the most prevalent and mildest methods for Cbz deprotection. total-synthesis.com The reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process, known as hydrogenolysis, results in the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. total-synthesis.com

Reaction Conditions:

Catalyst: Palladium on carbon (5-10% Pd/C) is the most common catalyst.

Hydrogen Source: Molecular hydrogen (H₂) gas at atmospheric or slightly elevated pressure. total-synthesis.com Alternatively, transfer hydrogenation conditions using hydrogen donors like ammonium formate, formic acid, or isopropanol can be employed, which may offer advantages in terms of experimental setup. researchgate.netresearchgate.netnih.govnih.gov

Solvent: Protic solvents such as methanol (B129727) or ethanol are typically used.

For this compound, catalytic hydrogenolysis is expected to be highly efficient and chemoselective, leaving the acetyl group intact.

Acid-Mediated Deprotection: Strong acidic conditions can also effect the cleavage of the N-Cbz group. tdcommons.org This method is particularly useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of other functional groups sensitive to reduction. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are commonly used. The mechanism involves the protonation of the carbamate (B1207046) followed by cleavage. However, the harshness of these conditions necessitates careful consideration of the stability of the acetyl group, which may be susceptible to acid-catalyzed side reactions.

Reductive Cleavage: Reductive methods, other than catalytic hydrogenolysis, can also be employed for N-Cbz removal. These include the use of dissolving metals, such as sodium in liquid ammonia, or other reducing agents. rsc.org Additionally, certain radical-based deprotection strategies have been developed. researchgate.netorganic-chemistry.org The applicability of these methods to this compound would depend on the chemoselectivity with respect to the ketone functionality.

The following table summarizes common methods for N-Cbz deprotection applicable to this compound.

| Deprotection Method | Reagents and Conditions | Advantages | Potential Considerations for this compound |

| Catalytic Hydrogenolysis | H₂, Pd/C, in Methanol or Ethanol | Mild, high-yielding, and chemoselective. | Generally compatible with the acetyl group. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, in Methanol | Avoids the use of H₂ gas. researchgate.netresearchgate.netnih.govnih.gov | High chemoselectivity is expected. |

| Acid-Mediated Cleavage | HBr in Acetic Acid or Trifluoroacetic Acid | Useful when hydrogenation is not viable. tdcommons.org | Potential for side reactions involving the acetyl group under harsh acidic conditions. |

| Dissolving Metal Reduction | Sodium in liquid ammonia | Strong reducing conditions. rsc.org | Potential for reduction of the acetyl group. |

Ring-Opening and Rearrangement Reactions

While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. For this compound, the presence of the N-Cbz group and the adjacent acetyl group can influence the feasibility and outcome of such transformations.

Ring-Opening Reactions: Ring-opening of N-substituted piperidines is not a common transformation but can be induced under specific circumstances. For instance, treatment with strong bases could potentially lead to ring-opening, although this is more frequently observed in strained heterocyclic systems like aziridines. researchgate.netmdpi.com Photochemical methods have also been reported for the ring-opening of certain piperidine derivatives. researchgate.net In the context of this compound, ring-opening would likely require harsh conditions that might also affect the functional groups.

Ring-Expansion and Rearrangement Reactions: Ring expansion of piperidines to azepanes can be achieved through various synthetic strategies. rsc.org While there is no specific literature detailing the rearrangement of this compound, analogous systems suggest that rearrangements can be triggered by the formation of reactive intermediates. For example, reactions involving the acetyl group could potentially lead to intermediates that facilitate ring expansion. However, such reactions are highly substrate-dependent and would require specific reagents to promote the desired transformation.

Due to the lack of specific literature on ring-opening and rearrangement reactions of this compound, a detailed discussion of applicable methods and outcomes remains speculative.

Stereochemical Aspects in the Synthesis and Reactions of 1 N Cbz 2 Acetylpiperidine

Chiral Pool Approaches for Related Piperidine (B6355638) Derivatives

The synthesis of enantiomerically pure piperidine derivatives frequently commences from readily available chiral starting materials, a strategy known as the chiral pool approach. york.ac.uk Amino acids are particularly valuable in this regard due to their inherent chirality and functional groups that are amenable to chemical transformation. baranlab.org

One notable example is the use of (R)-α-aminoadipic acid, which is a large-scale byproduct of the enzymatic cleavage of cephalosporin (B10832234) C. nih.govarkat-usa.org This C6 α-amino acid serves as a versatile precursor for the synthesis of various (R)-pipecolic acid (piperidine-2-carboxylic acid) derivatives. nih.govarkat-usa.org The synthetic routes from (R)-α-aminoadipic acid allow for the preparation of a range of enantiomerically pure piperidines with diverse functionalities. arkat-usa.org The principles of these transformations, starting from a chiral α-amino acid to form the piperidine ring, are foundational for accessing specific enantiomers of substituted piperidines like 1-N-Cbz-2-acetylpiperidine.

Asymmetric Synthesis Strategies Utilizing this compound as a Substrate or Intermediate

This compound and its precursors are valuable intermediates in asymmetric synthesis, enabling the construction of complex chiral molecules. The existing stereocenter at the C2 position, along with the N-Cbz protecting group, plays a crucial role in directing the stereochemical outcome of subsequent reactions.

A prominent example is the asymmetric total synthesis of the alkaloid (+)-cannabisativine. acs.orgacs.orgnih.gov In this synthesis, a key step involves the addition of a zinc enolate to a chiral 1-acylpyridinium salt, which is a conceptual precursor to a 2-acylpiperidine structure. acs.orgacs.orgnih.gov This reaction proceeds with high diastereoselectivity, establishing two contiguous stereocenters with the correct absolute configuration for the natural product. acs.orgacs.orgnih.gov This highlights how the acetyl group at the 2-position of a piperidine ring can be installed or manipulated within a highly stereocontrolled synthetic sequence.

Diastereoselective Transformations

The stereochemistry of this compound profoundly influences the diastereoselectivity of its transformations. Nucleophilic additions to the carbonyl group of the acetyl moiety or to N-acyliminium ions generated from the piperidine ring are classic examples of substrate-controlled diastereoselective reactions.

The generation of N-acyliminium ions from N-Cbz protected piperidines, followed by the addition of nucleophiles, is a powerful method for creating new stereocenters. beilstein-journals.org The conformational bias of the six-membered ring, dictated by the substituents, directs the incoming nucleophile to a specific face of the electrophilic iminium ion. beilstein-journals.org This approach has been used to synthesize disubstituted piperidine derivatives with high diastereoselectivity. beilstein-journals.org

In the total synthesis of (+)-cannabisativine, a Luche reduction of a ketone intermediate is performed with high yield (96%) and excellent diastereoselectivity, demonstrating the directing effect of the existing chiral centers in the molecule. acs.orgacs.orgnih.gov Another key step, the addition of a zinc enolate to a chiral 1-acylpyridinium salt, furnishes the desired dihydropyridone as the major diastereomer with a diastereomeric excess of over 95%. acs.org

| Reaction | Substrate | Reagents | Product | Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|---|

| Enolate Addition | Chiral 1-acylpyridinium salt | Zinc enolate of 2,2-diethyl-1,3-dioxolan-4-one | Dihydropyridone intermediate for (+)-cannabisativine | >95% d.e. | acs.org |

| Luche Reduction | Ketone precursor to (+)-cannabisativine | NaBH4, CeCl3 | Diol intermediate | Excellent diastereoselectivity | acs.orgnih.gov |

| Nucleophilic Addition to N-acyliminium ion | N-Boc-2-methoxypiperidine | Allyltrimethylsilane, TiCl4 | 2-allyl-N-Boc-piperidine | 91:9 | beilstein-journals.org |

Enantioselective Catalysis

While this compound itself is a chiral molecule, enantioselective catalysis is a powerful strategy for the de novo synthesis of such chiral piperidines from achiral or racemic precursors. researchgate.net These methods often involve the asymmetric reduction of pyridine (B92270) or pyridinium (B92312) salt derivatives. nih.gov

An efficient method for preparing enantioenriched 2-alkyl piperidines is through the iridium-catalyzed asymmetric hydrogenation of the corresponding 2-alkyl-pyridinium salts. nih.gov Using chiral ligands such as MeO-BoQPhos, high levels of enantioselectivity (up to 93:7 er) can be achieved. nih.gov This approach is conceptually applicable to the synthesis of chiral 2-acetylpiperidine derivatives.

Chemo-enzymatic methods also provide a highly efficient route to stereo-enriched piperidines. researchgate.net For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral 3-substituted piperidines with excellent enantioselectivity. researchgate.net Such biocatalytic strategies offer a green and efficient alternative for accessing chiral piperidine scaffolds. rsc.org

| Reaction | Substrate | Catalyst/Enzyme | Product | Enantiomeric Ratio (e.r.) or Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | N-benzyl-2-ethyl-pyridinium bromide | [Ir(cod)Cl]2 / MeO-BoQPhos | (R)-N-benzyl-2-ethylpiperidine | 93:7 e.r. | nih.gov |

| Asymmetric Hydrogenation | N-benzyl-2-propyl-pyridinium bromide | [Ir(cod)Cl]2 / MeO-BoQPhos | (R)-N-benzyl-2-propylpiperidine | 88:12 e.r. | nih.gov |

| Chemo-enzymatic Cascade | N-allyl-1,2,3,4-tetrahydropyridine | 6-HDNO / EneIRED | (R)-N-allyl-3-phenylpiperidine | >99% e.e. | researchgate.net |

Chirality Transfer and Induction Mechanisms in this compound Transformations

The stereochemical outcome of reactions involving this compound is governed by the principles of chirality transfer and induction. The pre-existing stereocenter at C2 acts as a control element, influencing the formation of new stereocenters.

In nucleophilic additions to the acetyl carbonyl group, the stereochemical course can often be predicted by models such as the Felkin-Anh model. libretexts.org This model considers the steric and electronic effects of the substituents on the adjacent chiral center to predict which face of the carbonyl is more accessible to the incoming nucleophile. libretexts.org

For reactions proceeding through an N-acyliminium ion intermediate, the conformation of the six-membered ring is key to understanding the diastereoselectivity. beilstein-journals.org The bulky N-Cbz group and the substituent at C2 will preferentially occupy equatorial positions in a chair-like transition state to minimize steric interactions. This conformational preference dictates the trajectory of the nucleophilic attack, leading to a high degree of stereocontrol. beilstein-journals.org In some cases, the concept of "memory of chirality" can be invoked, where a transiently achiral intermediate, such as an enolate, retains the chiral information of its precursor to yield a chiral product. mdpi.com

Applications of 1 N Cbz 2 Acetylpiperidine As a Versatile Synthetic Building Block

Precursor to Complex Nitrogen-Containing Heterocycles

The strategic placement of functional groups in 1-N-Cbz-2-acetylpiperidine allows for its elaboration into more complex heterocyclic systems. The carbobenzyloxy (Cbz) protecting group offers stability under various reaction conditions and can be readily removed at a later synthetic stage, while the acetyl group provides a handle for a range of chemical transformations, including aldol (B89426) reactions, enolate chemistry, and cyclization reactions.

Synthesis of Quinolizidine (B1214090) Systems

The quinolizidine skeleton is a core structural motif found in numerous alkaloids with significant biological activities. While direct examples of the conversion of this compound to quinolizidine systems are not extensively detailed in readily available literature, the general synthetic strategies for quinolizidine alkaloids often involve the cyclization of piperidine-based precursors. nih.gov The acetyl group in this compound can, in principle, be elaborated into a side chain that, upon deprotection of the nitrogen, could undergo intramolecular cyclization to form the bicyclic quinolizidine framework. The biosynthesis of quinolizidine alkaloids, for instance, involves the cyclization of cadaverine-derived intermediates. nih.gov Synthetic approaches often mimic these biosynthetic pathways, utilizing functionalized piperidines to construct the characteristic ring system.

Construction of Indolizidine Scaffolds

Indolizidine alkaloids represent another important class of natural products with a wide array of biological properties. The synthesis of indolizidine scaffolds can be achieved through various strategies, often involving the formation of a bicyclic system from a substituted pyrrolidine (B122466) or piperidine (B6355638) precursor. nih.govorganic-chemistry.org A concise route to functionalized indolizidine scaffolds has been accomplished through a domino 2-aza-Cope-[3 + 2] dipolar cycloaddition and Pauson-Khand [2 + 2 + 1] cyclization, affording diverse indolizidine systems as single diastereomers. nih.gov Although specific examples starting from this compound are not prominent, its structure is amenable to transformations that could lead to key intermediates for indolizidine synthesis. For instance, manipulation of the acetyl group to introduce a suitable three-carbon chain could be followed by cyclization to construct the indolizidine core.

Formation of Spirocyclic Systems

Spirocyclic systems containing a piperidine ring are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. whiterose.ac.uknih.gov The synthesis of spiropiperidines can be approached by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a carbocyclic or heterocyclic system. whiterose.ac.uk While the direct use of this compound in the synthesis of 2-spiropiperidines is not a widely reported method, related N-Cbz protected piperidones are common starting materials for the synthesis of 4-spiropiperidines. whiterose.ac.uk For example, Wittig methylenation of an N-Cbz piperidone can furnish an exocyclic methylene (B1212753) group that can then undergo cyclopropanation to yield a 4-spiropiperidine. whiterose.ac.uk The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has also been developed. nih.gov

Role in the Synthesis of Specific Alkaloids and Natural Product Analogs

Piperidine alkaloids are a large and diverse family of natural products with a wide range of pharmacological activities. researchgate.net The synthesis of these complex molecules often relies on the use of functionalized piperidine building blocks. The chiral N1-Cbz, N2-H derivative of piperazic acid is a valuable building block in the total synthesis of natural products containing this nonproteinogenic amino acid. nih.gov While direct total syntheses of specific alkaloids starting from this compound are not extensively documented, its structural features make it a plausible precursor for various piperidine-containing natural products. researchgate.netsemanticscholar.org For instance, the Cbz protecting group is commonly employed in the synthesis of complex molecules due to its stability and ease of removal. nih.gov

Contribution to Scaffold Diversity in Organic and Medicinal Chemistry Research

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a vast number of biologically active compounds and approved drugs. nih.govnih.gov The introduction of diverse substituents onto the piperidine ring is a common strategy for exploring structure-activity relationships (SAR) and optimizing the pharmacological properties of drug candidates. This compound, with its reactive acetyl group, provides a platform for introducing a wide range of chemical functionalities, thereby contributing to the generation of diverse molecular scaffolds. This versatility allows medicinal chemists to synthesize libraries of novel compounds for biological screening. The oxazolidinone ring is another versatile scaffold in medicinal chemistry with numerous biological applications. rsc.org

Utility in Fragment-Based Synthesis and Library Generation

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of new lead compounds. nih.gov This method involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. Promising fragments are then elaborated into more potent molecules. The piperidine moiety is a common core in many fragment libraries due to its favorable physicochemical properties and its prevalence in known drugs. This compound can be utilized to generate a library of diverse fragments by modifying the acetyl group with various substituents. This allows for the exploration of the chemical space around the piperidine core and the identification of fragments with optimal binding interactions. The synthesis of such libraries can be facilitated by parallel synthesis techniques, enabling the rapid generation of a large number of compounds for screening. astx.comdtu.dk

Analytical and Spectroscopic Methodologies for the Characterization of 1 N Cbz 2 Acetylpiperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniquesprinceton.edursc.orgredalyc.orgunipi.it

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-N-Cbz-2-acetylpiperidine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the complex spin-spin coupling patterns and the presence of rotamers due to the restricted rotation around the amide C-N bond can lead to broad or multiple signals for the piperidine (B6355638) and Cbz protons. princeton.eduunipi.it The protons on the piperidine ring typically appear as a series of multiplets in the δ 1.5-4.0 ppm range. The acetyl group's methyl protons are expected to produce a sharp singlet around δ 2.1-2.2 ppm. The benzylic protons of the Cbz group (CH₂) typically resonate as a singlet or a set of doublets around δ 5.1-5.3 ppm, while the aromatic protons of the phenyl ring appear in the δ 7.2-7.4 ppm region. redalyc.org

¹³C NMR spectroscopy provides direct insight into the carbon skeleton. bhu.ac.in The spectrum will show distinct signals for the carbonyl carbons of the acetyl and Cbz groups, the carbons of the piperidine ring, and the carbons of the Cbz aromatic ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the piperidine ring carbons. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures reported in the literature. princeton.edursc.orgredalyc.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Acetyl (CH₃) | ~2.1-2.2 (s) | ~25-30 |

| Piperidine Ring (CH, CH₂) | ~1.5-4.0 (m) | ~20-60 |

| Cbz (CH₂) | ~5.1-5.3 (s) | ~67-68 |

| Cbz (Aromatic CH) | ~7.2-7.4 (m) | ~127-129 |

| Cbz (Aromatic Quaternary C) | - | ~136-137 |

| Carbonyl (C=O, Acetyl) | - | ~205-210 |

Infrared (IR) Spectroscopic Investigationsprinceton.eduredalyc.org

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. pressbooks.pub The C=O bond of the carbamate (B1207046) (Cbz group) typically absorbs in the range of 1690-1710 cm⁻¹, while the ketone C=O of the acetyl group appears at a slightly higher wavenumber, around 1715-1725 cm⁻¹. pressbooks.pubsavemyexams.com

The presence of the aromatic ring from the Cbz group gives rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic piperidine ring and the aromatic ring are observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. libretexts.org The C-N stretching vibration of the amide is also a characteristic feature. redalyc.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Data compiled from general IR correlation tables and spectra of similar compounds. princeton.edupressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O, Cbz) | Stretch | 1690 - 1710 |

| Carbonyl (C=O, Acetyl) | Stretch | 1715 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) Applications in Structural Elucidationprinceton.eduredalyc.org

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. princeton.eduredalyc.org For this compound (C₁₅H₁₉NO₃), the expected molecular weight is 261.32 g/mol . The ESI-MS spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 262.14 or the sodium adduct [M+Na]⁺ at m/z 284.12.

Analysis of the fragmentation pattern in MS/MS experiments can further corroborate the structure. Key fragmentation pathways would likely include the loss of the benzyl (B1604629) group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group, and cleavage of the acetyl group (CH₃CO, 43 Da).

Chromatographic Methods for Purity and Stereoisomeric Excess Determination (e.g., Chiral HPLC)smolecule.comnih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and, crucially, the stereoisomeric (enantiomeric) excess of this compound, as it contains a stereocenter at the C2 position of the piperidine ring.

For purity analysis, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a standard method. researchgate.net Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic Cbz group absorbs, such as 254 nm.

To determine the enantiomeric excess, Chiral HPLC is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. hplc.euphenomenex.com The separation can be achieved under normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase conditions. phenomenex.com The development of a successful chiral separation method allows for the accurate quantification of each enantiomer and the determination of the enantiomeric excess (e.e.) of a given sample. smolecule.com

Computational and Theoretical Investigations of 1 N Cbz 2 Acetylpiperidine

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformations) that can be interconverted by rotation about single bonds. libretexts.org For a cyclic system like 1-N-Cbz-2-acetylpiperidine, this analysis is crucial for understanding its preferred three-dimensional shape, which in turn governs its physical properties and biological interactions.

The piperidine (B6355638) ring can adopt several conformations, most notably chair, boat, and twist-boat forms. The presence of the N-Cbz and 2-acetyl substituents introduces significant steric and electronic considerations that influence the stability of these conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy of these different arrangements and map out an energy landscape.

In studies of closely related six-membered N-acyliminium ions, DFT calculations have been used to determine the relative stability of different conformers. For instance, calculations at the B3LYP/6-31G(d) level of theory revealed that a conformation placing a substituent in a pseudo-equatorial position is more stable than the pseudo-axial conformation by 1.27 kcal/mol. beilstein-journals.org This preference is attributed to minimizing steric strain. Similar principles apply to this compound, where the bulky Cbz and acetyl groups will preferentially occupy positions that minimize unfavorable steric interactions, leading to a more stable, lower-energy state. Low-temperature NMR analysis has been shown to be consistent with the conformations predicted by DFT calculations. beilstein-journals.org

Table 1: Example of Conformational Energy Differences in a Related N-Acyl Piperidine System This table illustrates the type of data generated in conformational analysis studies. The values are based on a related N-acyliminium ion.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |

| A | Pseudo-equatorial | 0.00 | More Stable |

| B | Pseudo-axial | +1.27 | Less Stable |

| Data derived from DFT calculations on a related N-acyliminium ion. beilstein-journals.org |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which is key to predicting its chemical reactivity. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to model these properties. scirp.org

For this compound, key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Electrostatic potential (ESP) maps are also generated to visualize electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the carbonyl groups in both the acetyl and Cbz moieties would be expected to show negative electrostatic potential (electron-rich), making them sites for interaction with electrophiles or for hydrogen bonding. Conversely, the protons adjacent to the carbonyl groups would be more electron-poor. Such computational analyses are crucial in predicting how the molecule will interact with other reagents. chemrxiv.org The presence of the electron-withdrawing carbobenzoxy (Cbz) group significantly influences the electronic properties and reactivity of the piperidine nitrogen. acs.org

Table 2: Computational Methods for Reactivity Prediction

| Computational Method | Property Calculated | Application to this compound |

| DFT (e.g., B3LYP) | HOMO/LUMO energies, Electrostatic Potential (ESP) | Predicts sites of nucleophilic/electrophilic attack, overall reactivity. beilstein-journals.orgscirp.org |

| Hartree-Fock (HF) | Molecular orbital energies | Provides a baseline for electronic structure analysis. scirp.org |

| Machine Learning (e.g., BERT, RF) | Reaction rates (logk) | Can be trained to predict the kinetics of reactions involving the compound. chemrxiv.org |

Mechanistic Studies of Key Transformations Involving this compound

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway.

For transformations involving this compound, mechanistic studies can clarify selectivity and reactivity. In rhodium(III)-catalyzed C-H activation reactions, it was found that having an electron-withdrawing protecting group, such as an acetyl (Ac) or Cbz group, on the piperidine nitrogen was essential for achieving complete selectivity. acs.org Computational studies can model the transition states of such reactions to explain why these groups favor the formation of one product over another.

Similarly, in reactions like the C3 aza-alkylation of indoles with related N-acyliminium ions, computational studies have shown that the reaction is kinetically controlled and proceeds through an early transition state. unimi.it These models help rationalize the observed stereoselectivity and can predict how changes to the substrate, such as replacing other protecting groups with the Cbz group on the piperidine, would affect the reaction outcome.

Molecular Modeling in Synthetic Design

Molecular modeling has become an integral part of modern synthetic chemistry, enabling the rational design of synthetic routes and the optimization of reaction conditions. nih.gov In the context of synthesizing complex molecules, modeling can be used to predict potential side reactions or to design precursors that will favor a desired stereochemical outcome.

For a compound like this compound, which may serve as an intermediate in the synthesis of more complex targets like bioactive molecules, molecular modeling can be invaluable. For example, docking simulations, a type of molecular modeling, are used to predict how a molecule fits into the active site of a protein. unipi.it This information can guide the design of a synthetic target for which this compound could be a key building block. By modeling the target's interaction with its biological receptor, chemists can retrospectively refine the necessary structural features of the synthetic intermediates, ensuring the final product has the desired activity. unipi.itnih.gov

Future Research Directions and Unexplored Avenues for 1 N Cbz 2 Acetylpiperidine Chemistry

Development of Novel Catalytic and Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure substituted piperidines is a significant challenge in organic chemistry. nih.govresearchgate.net While classical methods exist, future research will focus on developing more efficient, atom-economical, and highly stereoselective catalytic strategies to access 1-N-Cbz-2-acetylpiperidine and its analogues.

Key areas for development include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of N-Cbz-2-acetylpyridine precursors using chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium) represents a direct and powerful approach. Research into novel chiral ligands will be crucial to achieve high enantioselectivity and functional group tolerance. nih.gov

Catalytic C-H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation at the C2 position of an N-Cbz-piperidine precursor followed by acylation is a promising avenue. nih.govmdpi.com The development of new chiral dirhodium or palladium catalysts could enable the direct and highly stereoselective introduction of the acetyl group. nih.govajchem-a.com

Organocatalysis: Chiral organocatalysts could mediate the enantioselective Michael addition of nucleophiles to a suitable α,β-unsaturated precursor, followed by cyclization to form the piperidine (B6355638) ring. thieme-connect.de This avoids the use of expensive and potentially toxic metals.

Dynamic Kinetic Resolution (DKR): Strategies involving the dynamic kinetic resolution of racemic intermediates, such as N-protected 2-lithiopiperidine, can provide access to highly enantioenriched products. nih.gov Adapting these methods to introduce an acetyl group would be a significant advancement.

| Synthetic Strategy | Potential Catalyst/Method | Key Advantages | Relevant Research |

| Asymmetric Hydrogenation | Chiral Rh(I) or Ir(I) complexes with phosphine (B1218219) ligands | Direct route from pyridine (B92270) precursors; high atom economy. | nih.gov |

| C-H Functionalization | Chiral Dirhodium(II) or Palladium(II) catalysts | High regioselectivity; functionalization of a pre-formed ring. | nih.govmdpi.com |

| Organocatalytic Cascade | Chiral secondary amines (e.g., prolinol derivatives) | Metal-free; environmentally benign; high enantioselectivity. | thieme-connect.de |

| Dynamic Kinetic Resolution | Chiral ligands with organolithium reagents | Access to high enantiopurity from racemic starting materials. | nih.gov |

Exploration of New Reactivity Modalities and Functional Group Compatibility

The synthetic utility of this compound lies in the reactivity of its functional groups. The acetyl moiety, in particular, serves as a versatile chemical handle for constructing more complex molecular architectures. As an α-amino ketone, it possesses unique reactivity that is ripe for exploration. nih.govcolab.ws

Future research should investigate:

α-Functionalization: The acetyl group's α-carbon can be functionalized through enolate chemistry to introduce a variety of substituents.

Carbonyl Chemistry: The ketone can undergo a wide range of transformations, including stereoselective reduction to the corresponding alcohol, Wittig olefination, and addition of organometallic reagents to create tertiary alcohols.

Multicomponent Reactions: The compound's potential as a substrate in multicomponent reactions could lead to the rapid assembly of complex, drug-like molecules.

Novel Intermediates: Exploration into generating and trapping novel reactive intermediates, such as 3,4-piperidynes from appropriately substituted precursors, could unlock unprecedented pathways to annulated piperidine scaffolds. nih.gov

The compatibility of the N-Cbz protecting group with these new transformations is a critical aspect. The Cbz group is known to be stable under a variety of conditions, including those used for electrochemical cross-coupling, but its tolerance to newly developed catalytic systems must be systematically evaluated. acs.org Understanding the interplay between the protecting group, the acetyl moiety, and various reagents will be essential for its use in complex total synthesis.

Applications in Emerging Areas of Organic Chemistry Research

Piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in FDA-approved drugs and their ability to interact with a wide range of biological targets. arizona.eduthieme-connect.comdntb.gov.ua Enantiomerically pure derivatives like this compound are particularly valuable as they can lead to drugs with improved potency, selectivity, and pharmacokinetic profiles. thieme-connect.comthieme-connect.com

Unexplored applications for this compound include:

Fragment-Based Drug Discovery (FBDD): As a functionalized three-dimensional fragment, it can be used in screening libraries to identify starting points for new drug development programs. whiterose.ac.uk

Scaffold for Bioactive Compounds: The molecule can serve as a key intermediate for the synthesis of novel analogues of known drugs or natural products. Its derivatives could be screened for activity against a range of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov

Probes for Chemical Biology: The acetyl group can be used to attach fluorescent tags, affinity labels, or other probes to study biological systems.

Peptidomimetics: The rigid piperidine core can be incorporated into peptide sequences to mimic β-turns or to constrain the conformation, potentially leading to enhanced biological activity and stability.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling can accelerate the development of synthetic methods and the discovery of new applications for this compound by providing deep mechanistic insights and predictive power. researchgate.netnih.govrsc.org

Future computational studies should focus on:

Conformational Analysis: Using Density Functional Theory (DFT), the conformational preferences of the piperidine ring and its substituents can be accurately modeled. nih.govnih.gov This is crucial for understanding and predicting the stereochemical outcome of reactions, as the pseudoallylic strain in N-acylpiperidines can dictate the axial or equatorial orientation of substituents. nih.gov

Catalyst Design and Reaction Prediction: Computational modeling can be used to design new chiral catalysts and predict their effectiveness for the stereoselective synthesis of the target molecule. acs.org By calculating transition state energies, researchers can rationalize observed stereoselectivities and guide the optimization of reaction conditions. nih.gov

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can predict the biological activity of novel derivatives. benthamscience.commdpi.com These models help identify the key structural features required for interaction with a specific biological target, guiding the design of more potent and selective compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the binding of this compound derivatives to target proteins, providing insights into the binding mode and stability of the ligand-receptor complex. nih.govnih.gov

| Computational Method | Application for this compound | Desired Outcome |

| Density Functional Theory (DFT) | Conformational analysis; calculation of transition state energies. | Prediction of stable conformers and stereochemical outcomes of reactions. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with biological activity. | Design of new analogues with enhanced potency and selectivity. benthamscience.commdpi.com |

| Pharmacophore Modeling | Identifying essential 3D features for binding to a biological target. | Rational design of novel ligands and virtual screening. |

| Molecular Dynamics (MD) Simulation | Simulating the interaction of derivatives with target proteins over time. | Understanding binding stability and mechanism of action. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.